3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid
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Overview
Description
3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O4 It is characterized by the presence of a benzoic acid moiety substituted with a 5-ethyl-2-hydroxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often include:
Temperature: Typically around 0-5°C initially, then gradually increased to room temperature.
Solvent: Commonly used solvents include dichloromethane (DCM) or chloroform.
Reaction Time: The reaction is usually allowed to proceed for several hours to ensure complete acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, facilitated by the electron-donating hydroxyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of UV filters for sunscreens and other cosmetic products.
Mechanism of Action
The mechanism of action of 3-(5-Ethyl-2-hydroxybenzoyl)benzoic acid involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: Known for its use in the synthesis of parabens, which are preservatives in cosmetics.
2,3-Dihydroxybenzoic acid: Used in the synthesis of complex organic molecules and studied for its biological activities.
Properties
CAS No. |
61750-31-0 |
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Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
3-(5-ethyl-2-hydroxybenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O4/c1-2-10-6-7-14(17)13(8-10)15(18)11-4-3-5-12(9-11)16(19)20/h3-9,17H,2H2,1H3,(H,19,20) |
InChI Key |
PRRXFZNRIBFWRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)C(=O)C2=CC(=CC=C2)C(=O)O |
Origin of Product |
United States |
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